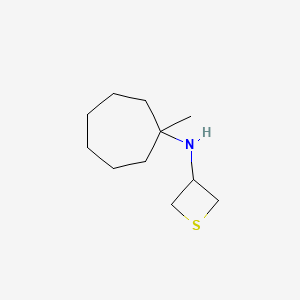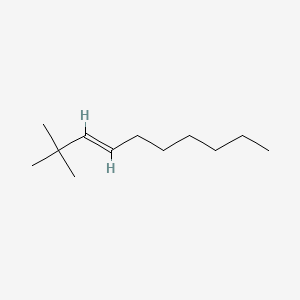
trans-2,2-Dimethyl-3-Decene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,2-Dimethyldec-3-ene is an organic compound classified as an alkene It features a double bond between the third and fourth carbon atoms in its decane chain, with two methyl groups attached to the second carbon atom The “E” notation indicates that the higher priority substituents on either side of the double bond are on opposite sides, giving it a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-dimethyldec-3-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. For (E)-2,2-dimethyldec-3-ene, the starting materials could include 2,2-dimethylbutanal and a suitable phosphonium ylide. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of (E)-2,2-dimethyldec-3-ene might involve catalytic processes such as olefin metathesis or hydroformylation followed by hydrogenation. These methods allow for the efficient and scalable production of the compound, often using metal catalysts like ruthenium or rhodium complexes under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2,2-Dimethyldec-3-ene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: Allylic substitution reactions can occur at the carbon atoms adjacent to the double bond, often using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or acetone.
Reduction: Pd/C, hydrogen gas (H2), and solvents like ethanol or ethyl acetate.
Substitution: NBS, benzoyl peroxide (BPO), and solvents like carbon tetrachloride (CCl4).
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Allylic bromides or other substituted alkenes.
Scientific Research Applications
(E)-2,2-Dimethyldec-3-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (E)-2,2-dimethyldec-3-ene exerts its effects depends on the specific reaction or application. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols through a concerted mechanism. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions or covalent modifications.
Comparison with Similar Compounds
(E)-2,2-Dimethyldec-3-ene can be compared to other alkenes with similar structures, such as:
(Z)-2,2-Dimethyldec-3-ene: The cis isomer of the compound, with substituents on the same side of the double bond.
2,2-Dimethylbut-2-ene: A shorter chain alkene with similar methyl substitution.
2,2-Dimethylhex-3-ene: An intermediate chain length alkene with similar substitution patterns.
The uniqueness of (E)-2,2-dimethyldec-3-ene lies in its specific stereochemistry and the presence of two methyl groups at the second carbon, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
55499-02-0 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(E)-2,2-dimethyldec-3-ene |
InChI |
InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h10-11H,5-9H2,1-4H3/b11-10+ |
InChI Key |
FXXPTVZQBZYDNQ-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCC/C=C/C(C)(C)C |
Canonical SMILES |
CCCCCCC=CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


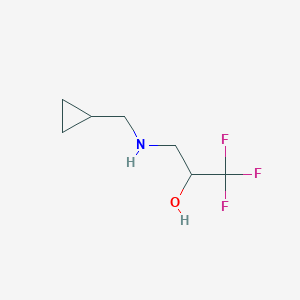
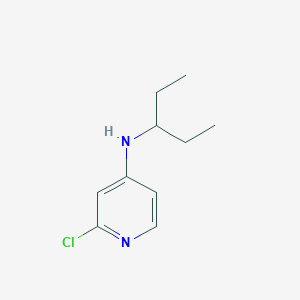
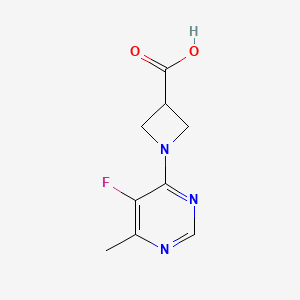
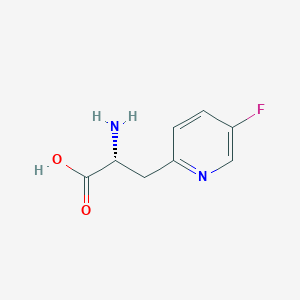
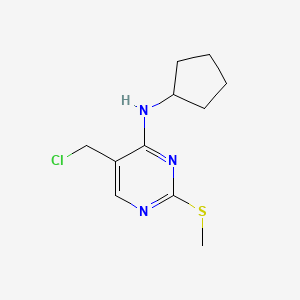
![Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13330319.png)
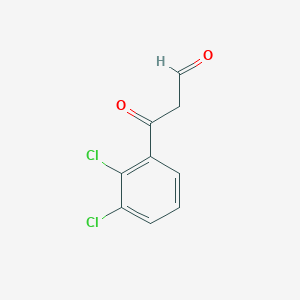
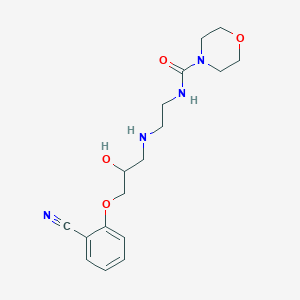
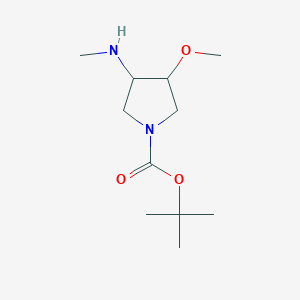
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)
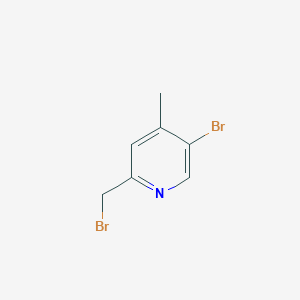
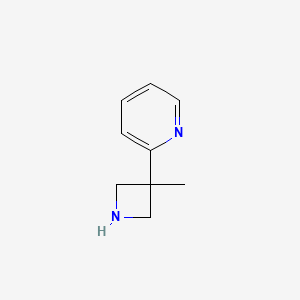
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)
